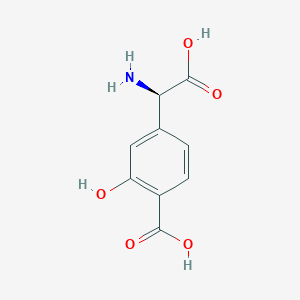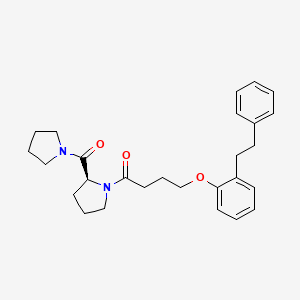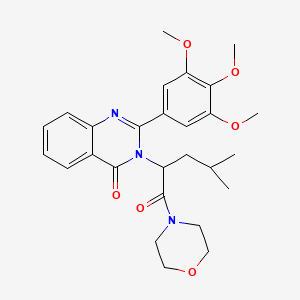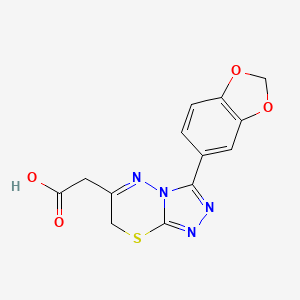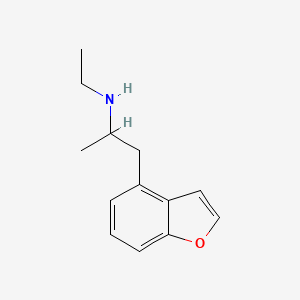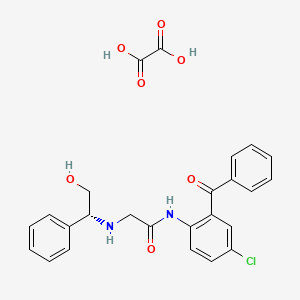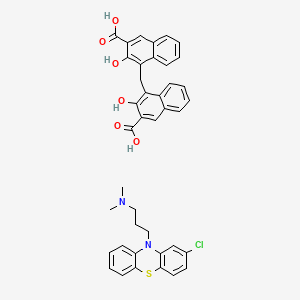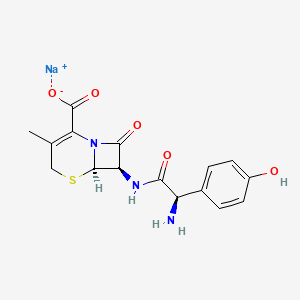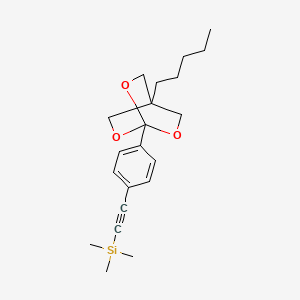
Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organosilicon compound It is characterized by the presence of a silane group attached to a phenyl ring, which is further substituted with a pentyl group and a trioxabicyclo octyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane hydrides. Substitution reactions can result in a wide range of functionalized silanes .
Applications De Recherche Scientifique
Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic transformations.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
What sets Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- apart from similar compounds is its unique combination of the pentyl group and the trioxabicyclo octyl moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
108614-16-0 |
|---|---|
Formule moléculaire |
C21H30O3Si |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
trimethyl-[2-[4-(4-pentyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C21H30O3Si/c1-5-6-7-13-20-15-22-21(23-16-20,24-17-20)19-10-8-18(9-11-19)12-14-25(2,3)4/h8-11H,5-7,13,15-17H2,1-4H3 |
Clé InChI |
GQOYBAHZFVZDEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
